molecular formula C21H15F3N2O4 B3711456 N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B3711456
M. Wt: 416.3 g/mol
InChI Key: RHQUTMSSXHODAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound characterized by the presence of a benzyl group, a nitro group, and a trifluoromethyl group. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns. The trifluoromethyl group, in particular, is known for its influence on the compound’s stability and biological activity .

Preparation Methods

The synthesis of N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can be compared to other compounds with similar functional groups:

    N-benzyl-4-nitrophenoxybenzamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide: Lacks the benzyl group, affecting its solubility and interaction with biological targets.

    N-benzyl-4-(trifluoromethyl)phenoxybenzamide:

The presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds, imparting unique properties that enhance its stability and biological activity.

Properties

IUPAC Name

N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O4/c22-21(23,24)16-8-11-19(18(12-16)26(28)29)30-17-9-6-15(7-10-17)20(27)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQUTMSSXHODAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.